molecular formula C8H7BrN2 B15225436 6-Bromo-5-methylimidazo[1,5-a]pyridine

6-Bromo-5-methylimidazo[1,5-a]pyridine

Cat. No.: B15225436
M. Wt: 211.06 g/mol
InChI Key: DOWYPRMRDXEQGW-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position makes it a unique derivative of imidazo[1,5-a]pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    N-Oxides: Oxidized forms with an oxygen atom bonded to the nitrogen in the imidazole ring.

    Dehalogenated Compounds: Products with the bromine atom removed.

Scientific Research Applications

6-Bromo-5-methylimidazo[1,5-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methylimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological properties. The presence of both substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-10-5-11(6)7/h2-5H,1H3

InChI Key

DOWYPRMRDXEQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CN=CN12)Br

Origin of Product

United States

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